Fmoc-Dap(Fmoc)-OH
CAS No.: 201473-90-7
Cat. No.: VC21541616
Molecular Formula: C33H28N2O6
Molecular Weight: 548.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 201473-90-7 |
---|---|
Molecular Formula | C33H28N2O6 |
Molecular Weight | 548.6 g/mol |
IUPAC Name | (2S)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m0/s1 |
Standard InChI Key | CEEGOSWFFHSPHM-PMERELPUSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Chemical Structure and Properties
Fmoc-Dap(Fmoc)-OH is a protected form of L-2,3-diaminopropionic acid (Dap) where both amino groups are protected with 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. The structure features the Dap backbone with Fmoc protection at both the alpha-amino and beta-amino (side chain) positions, while the carboxylic acid group remains unprotected. This differs from Fmoc-Dap(Alloc)-OH, which has an allyloxycarbonyl (Alloc) group protecting the side chain amino group instead of a second Fmoc group .
The molecular structure can be inferred based on related compounds such as Fmoc-Dap(Alloc)-OH, which has a molecular formula of C22H22N2O6 and molecular weight of 410.4 g/mol . By replacing the Alloc group with a second Fmoc group, we can estimate that Fmoc-Dap(Fmoc)-OH would have a molecular formula of approximately C33H28N2O6 and a molecular weight of approximately 550-570 g/mol.
Table 1: Estimated Physicochemical Properties of Fmoc-Dap(Fmoc)-OH
These properties follow the general patterns observed for Fmoc-protected amino acids, with adjustments for the presence of two Fmoc groups rather than the single Fmoc group found in most standard protected amino acids.
Applications in Peptide Synthesis
Fmoc-Dap(Fmoc)-OH would serve specialized purposes in solid-phase peptide synthesis (SPPS), with applications distinct from those of orthogonally protected derivatives.
Utility in Peptide Chemistry
The dual Fmoc protection strategy provides unique advantages:
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Simultaneous deprotection of both amino groups under standard Fmoc removal conditions (typically 20% piperidine in DMF)
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Potential for creating branch points in peptides where both amino groups could be functionalized in parallel
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Simplified deprotection protocols compared to orthogonally protected derivatives
These properties make Fmoc-Dap(Fmoc)-OH potentially valuable for specific peptide architectures requiring concurrent deprotection and functionalization steps.
Comparison with Alternative Protection Strategies
Table 2: Protection Strategies for Diaminopropionic Acid Derivatives
The choice between these protection strategies would depend on the specific requirements of the peptide synthesis project. Fmoc-Dap(Fmoc)-OH would be preferred when simultaneous deprotection is desired, while the orthogonally protected derivatives would be chosen for sequential functionalization.
Structural Implications and Reactivity Considerations
Structural Features Influencing Reactivity
The proximity of the two Fmoc-protected amino groups in Fmoc-Dap(Fmoc)-OH has important implications for its reactivity:
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The side chain amino group in Dap is separated from the alpha carbon by only one methylene (-CH2-) group, making it more constrained and potentially more reactive than in longer-chain derivatives like Dab
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The presence of two bulky Fmoc groups in close proximity could create steric hindrance, potentially affecting coupling efficiency
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The constrained structure might influence the conformation of peptides incorporating this residue
Analytical Characterization
Spectroscopic Properties
The analytical characterization of Fmoc-Dap(Fmoc)-OH would rely on standard techniques used for protected amino acids, with features particular to its structure:
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NMR Spectroscopy:
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1H NMR would show characteristic signals for the two Fmoc groups, including aromatic protons (δ 7.2-7.8 ppm) and methine protons (δ 4.0-4.5 ppm)
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13C NMR would display carbonyl carbons from both Fmoc groups and the carboxylic acid
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Mass Spectrometry:
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ESI-MS would likely show prominent peaks for [M+H]+, [M+Na]+, and fragments corresponding to Fmoc loss
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HRMS would provide confirmation of the molecular formula
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Chromatographic Analysis
Based on information in search result , HPLC analysis of Fmoc-Dap(Fmoc)-OH might employ gradient elution similar to that described for related compounds:
"Time (min) A % (H2O + 0.1 % TFA) B % (MeCN + 0.1 % TFA) Flow (mL/min)
0 80 20 0.5
40 50 50 0.5
41 0 100 0.5
55 0 100 0.5"
This type of gradient would be suitable for monitoring the purity of Fmoc-Dap(Fmoc)-OH and analyzing reaction mixtures during its synthesis or use in peptide coupling.
Biological Relevance of Dap-Containing Peptides
While Fmoc-Dap(Fmoc)-OH itself is a synthetic building block rather than a biologically active compound, peptides containing Dap residues have significant biological relevance.
Applications in Bioactive Peptide Design
Peptides incorporating Dap have been investigated for various biological applications:
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Antimicrobial peptides - The additional amino group enhances cationic character, potentially improving interaction with bacterial membranes
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Enzyme inhibitors - The non-standard amino acid can provide conformational constraints that enhance binding specificity
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Cell-penetrating peptides - Modified amino groups can enhance cellular uptake of peptides
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Peptide therapeutics - Non-natural amino acids can improve stability against proteolytic degradation
Structure-Activity Relationships
The incorporation of Dap into peptides creates unique structural features that influence biological activity:
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The side chain amino group provides an additional positive charge at physiological pH
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The shorter side chain (compared to lysine or ornithine) places this charge in a distinct spatial position
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The side chain can be further functionalized to create diverse peptide conjugates
These structural features make Dap an important component in the design of peptides with specific biological activities.
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